molecular formula C11H11F3N2O3S B13578616 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No.: B13578616
M. Wt: 308.28 g/mol
InChI Key: LSXHXNYOJJSJJW-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a complex organic compound that features a trifluoroacetyl group, a tetrahydroisoquinoline core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide typically involves the trifluoroacetylation of a suitable precursor. One common method involves the reaction of tetrahydroisoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum trichloride, to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is unique due to its combination of a tetrahydroisoquinoline core with both trifluoroacetyl and sulfonamide groups

Properties

Molecular Formula

C11H11F3N2O3S

Molecular Weight

308.28 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide

InChI

InChI=1S/C11H11F3N2O3S/c12-11(13,14)10(17)16-4-3-7-1-2-9(20(15,18)19)5-8(7)6-16/h1-2,5H,3-4,6H2,(H2,15,18,19)

InChI Key

LSXHXNYOJJSJJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)S(=O)(=O)N)C(=O)C(F)(F)F

Origin of Product

United States

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